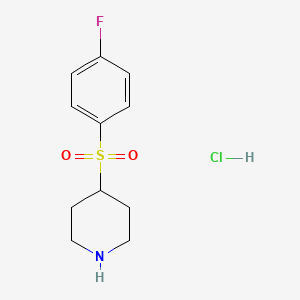
5-苯基-1,3-噻唑-2-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-1,3-thiazole-2-carbaldehyde is a thiazole aldehyde derivative . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The molecular formula of 5-Phenyl-1,3-thiazole-2-carbaldehyde is C10H7NOS .
Synthesis Analysis
Thiazoles undergo various synthetic pathways . For instance, 2-Thiazolecarboxaldehyde, a similar compound, undergoes the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .Molecular Structure Analysis
The molecular weight of 5-Phenyl-1,3-thiazole-2-carbaldehyde is 189.24 g/mol . The InChI code is 1S/C10H7NOS/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-7H .Chemical Reactions Analysis
Thiazole derivatives have shown notable pharmacological actions . They are used to obtain free carbene particles and complexed with transition metals .Physical And Chemical Properties Analysis
5-Phenyl-1,3-thiazole-2-carbaldehyde is a powder . It has a molecular weight of 189.24 g/mol . The InChI code is 1S/C10H7NOS/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-7H .科学研究应用
合成新衍生物
- 5-苯基-1,3-噻唑-2-甲醛用于合成新的1,3-噻唑衍生物,可能作为生物活性物质(Sinenko et al., 2016)。
抗菌和抗炎活性
- 该化合物是合成噻唑和吡唑啉杂环化合物的前体,具有抗菌、抗炎和镇痛活性(Abdel-Wahab et al., 2012)。
催化缩合反应
- 它参与与其他化学物质的缩合反应,导致各种具有潜在药理学和化学应用的衍生物(Zaharia et al., 2008)。
抗癌和抗病毒潜力
- 5-苯基-1,3-噻唑-2-甲醛的一些衍生物显示出有希望的抗癌和抗病毒活性,表明其在药物化学中的相关性(Lozynskyi et al., 2016)。
结构研究和分子相互作用
- 该化学物质的衍生物已经进行了结构研究,为分子相互作用提供了见解,这对于开发新药物或材料至关重要(Xu & Shi, 2011)。
作用机制
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with various biological targets .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting they may affect multiple pathways .
Result of Action
Thiazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
安全和危害
未来方向
生化分析
Biochemical Properties
5-Phenyl-1,3-thiazole-2-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with topoisomerase II, an enzyme crucial for DNA replication and repair. The interaction with topoisomerase II can lead to the formation of DNA double-strand breaks, which can ultimately result in cell death . Additionally, 5-Phenyl-1,3-thiazole-2-carbaldehyde can participate in nucleophilic addition reactions due to the presence of the aldehyde group, making it a valuable intermediate in organic synthesis.
Cellular Effects
The effects of 5-Phenyl-1,3-thiazole-2-carbaldehyde on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce a G2 cell cycle arrest, leading to the inhibition of cell proliferation . Furthermore, 5-Phenyl-1,3-thiazole-2-carbaldehyde can modulate the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells. Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, which can disrupt the energy production pathways within the cell.
Molecular Mechanism
At the molecular level, 5-Phenyl-1,3-thiazole-2-carbaldehyde exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as DNA and proteins. The aldehyde group of the compound can form covalent bonds with nucleophilic sites on these biomolecules, leading to the formation of stable adducts . This binding can result in the inhibition of enzyme activity or the alteration of protein function. Additionally, 5-Phenyl-1,3-thiazole-2-carbaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Phenyl-1,3-thiazole-2-carbaldehyde in laboratory settings are crucial for its effective use in research. This compound is relatively stable when stored at low temperatures, such as in a refrigerator . Over time, it can undergo degradation, leading to the formation of by-products that may affect its biological activity. Long-term studies have shown that 5-Phenyl-1,3-thiazole-2-carbaldehyde can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 5-Phenyl-1,3-thiazole-2-carbaldehyde vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
5-Phenyl-1,3-thiazole-2-carbaldehyde is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase, which converts the aldehyde group to a carboxylic acid . This metabolic conversion can influence the compound’s biological activity and its interaction with other biomolecules. Additionally, 5-Phenyl-1,3-thiazole-2-carbaldehyde can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 5-Phenyl-1,3-thiazole-2-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Once inside the cell, 5-Phenyl-1,3-thiazole-2-carbaldehyde can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues can also be affected by its lipophilicity, which determines its ability to cross biological membranes.
Subcellular Localization
The subcellular localization of 5-Phenyl-1,3-thiazole-2-carbaldehyde is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . The localization of 5-Phenyl-1,3-thiazole-2-carbaldehyde within these compartments can influence its interactions with biomolecules and its overall biological activity. For example, its presence in the nucleus can enhance its ability to interact with DNA and transcription factors, leading to changes in gene expression.
属性
IUPAC Name |
5-phenyl-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEXIFWBDMYROV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862494-59-5 |
Source


|
| Record name | 5-phenyl-1,3-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



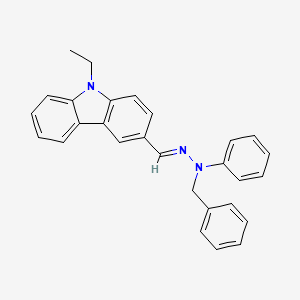

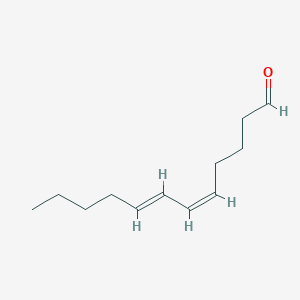
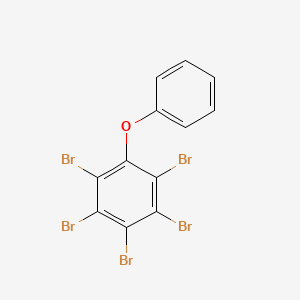
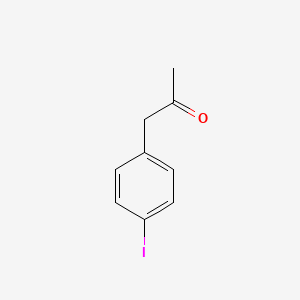
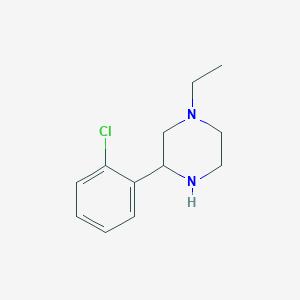
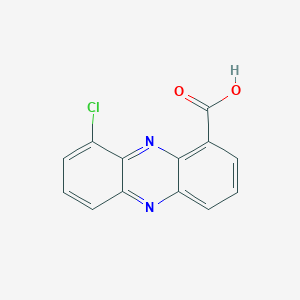
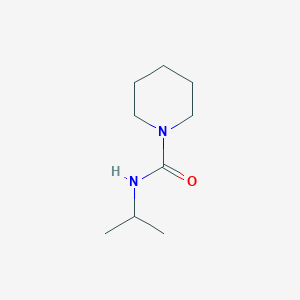
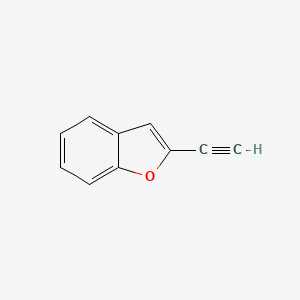
![(1S,2S)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1367615.png)
